Pyrrol-2(5H)-one, 4-acetyl-1-(2-furfuryl)-3-hydroxy-5-(4-isopropylphenyl)-
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Overview
Description
4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrrole ring, and various functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method is the condensation of 5-nitrofuran-2-carbaldehyde with 5-amino-1H-pyrazole-4-carboxamides . This reaction is followed by various steps, including reduction and cyclization, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: The furan and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 5-nitrofuran-2-carbaldehyde share the furan ring structure and exhibit similar reactivity.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as 1H-pyrazole-4-carboxamides, have comparable chemical properties.
Uniqueness
What sets 4-ACETYL-1-[(FURAN-2-YL)METHYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its combination of functional groups and heterocyclic rings, which confer unique reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-acetyl-1-(furan-2-ylmethyl)-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO4/c1-12(2)14-6-8-15(9-7-14)18-17(13(3)22)19(23)20(24)21(18)11-16-5-4-10-25-16/h4-10,12,18,23H,11H2,1-3H3 |
InChI Key |
NFJVCSVCPFMKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C |
Origin of Product |
United States |
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